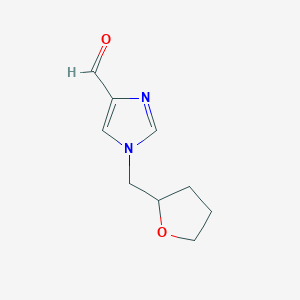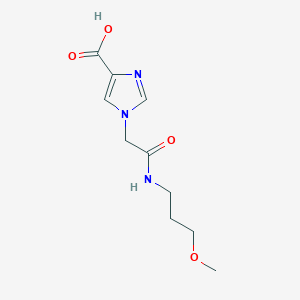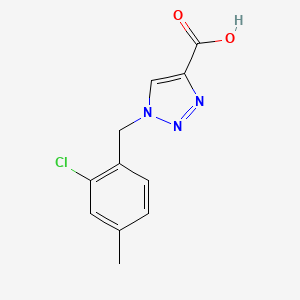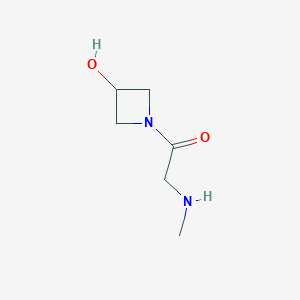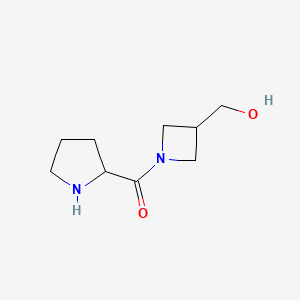
1-(2-chlorobenzyl)-4-(chloromethyl)-1H-imidazole
Overview
Description
1-(2-chlorobenzyl)-4-(chloromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C11H10Cl2N2 and its molecular weight is 241.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
1-(2-chlorobenzyl)-4-(chloromethyl)-1H-imidazole and its derivatives have been explored for their potent antifungal properties. A related compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, demonstrated high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations, indicating the potential of these compounds in antifungal treatments (Ogata et al., 1983).
Molecular Structure and Reactivity
The structural and reactive aspects of imidazole derivatives, including those similar to this compound, have been extensively studied. For instance, the reaction of imidazole with 2-phenyl,4-chloromethylene-oxazol-5-one was investigated, providing insights into the reactivity and potential applications of these compounds in various chemical syntheses (Bish & Jones, 1984).
Crystallography and Chemical Properties
Detailed crystallographic studies have been conducted on compounds closely related to this compound. For example, 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one was synthesized and its crystalline structure analyzed, revealing significant intramolecular and intermolecular interactions that influence the conformation and stability of such molecules (Wysocki et al., 2010).
Synthetic Pathways and Characterization
The synthesis and characterization of imidazole derivatives, including those akin to this compound, have been a subject of research, providing valuable knowledge on their preparation and potential applications. For instance, a novel pathway was developed for obtaining two imidazole derivatives, which were thoroughly characterized using various spectroscopic methods. This work not only contributes to the understanding of the chemical properties of these compounds but also their potential biological activities (Thomas et al., 2018).
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2-chlorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-10-7-15(8-14-10)6-9-3-1-2-4-11(9)13/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFRUHVUMKMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


